tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers
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Overview
Description
tert-Butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, mixture of diastereomers, is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a benzyl group attached to a pyrrolidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction is carried out under controlled conditions, often using solvents like dichloromethane and bases such as triethylamine to facilitate the reaction. The product is then purified through standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-benzylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
tert-Butyl 3-amino-2-benzylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-2-benzylpyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and tert-butyl groups, which confer specific chemical properties and reactivity. The mixture of diastereomers also adds to its complexity and potential for diverse applications.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)14(18)11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 |
InChI Key |
IIMHGRMKNJCCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)N |
Origin of Product |
United States |
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